N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine
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Overview
Description
N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrimidine core substituted with a nitro group at the 5-position, a 3,4-dimethylphenyl group at the N2 position, and a furan-2-ylmethyl group at the N4 position. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group at the 5-position. The N2 and N4 positions are then substituted with the 3,4-dimethylphenyl and furan-2-ylmethyl groups, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-Dimethoxyphenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
- N2-(3,4-Dimethylphenyl)-N4-[(thiophen-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the furan and nitro groups, along with the dimethylphenyl substitution, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N6O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H18N6O3/c1-10-5-6-12(8-11(10)2)20-17-21-15(18)14(23(24)25)16(22-17)19-9-13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22) |
InChI Key |
POKICEMLTVVMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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